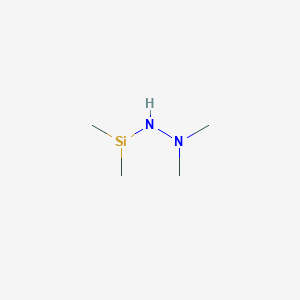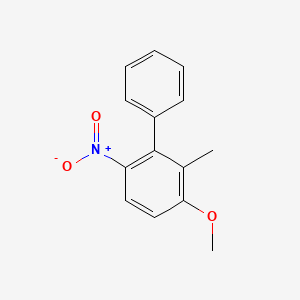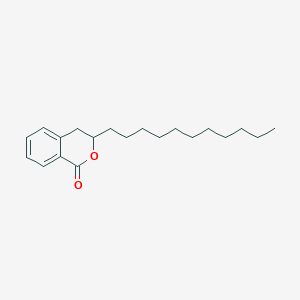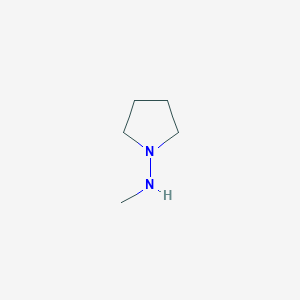
N-Methylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpyrrolidin-1-amine, also known as N-methylpyrrolidine, is an organic compound with the molecular formula C₅H₁₁N. It is a cyclic secondary amine and a derivative of pyrrolidine. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpyrrolidin-1-amine can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with methylamine in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures. Another method involves the reductive amination of levulinic acid or its esters with methylamine .
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot synthesis method. This involves the reaction of 1,4-butanediol with methylamine over a Cu and Ni modified ZSM-5 catalyst. The reaction conditions are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidinone.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include N-methylpyrrolidinone, N-methylpyrrolidine, and various substituted derivatives of this compound.
Scientific Research Applications
N-Methylpyrrolidin-1-amine has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Methylpyrrolidin-1-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylpyrrolidin-1-amine include:
- Pyrrolidine
- N-Methylpyrrolidinone
- N-Ethylpyrrolidinone
- N-Methyl-2-pyrrolidone
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike its analogs, it has a methyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
365413-99-6 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
N-methylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |
InChI Key |
OHLXXFUDMGUKCG-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
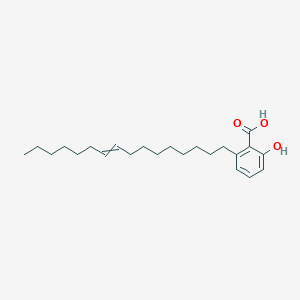
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
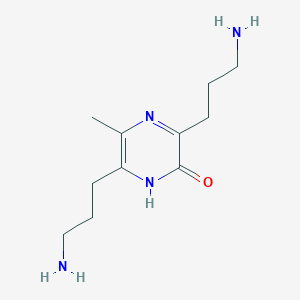
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
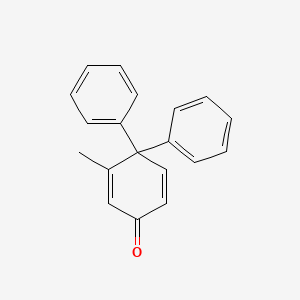
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
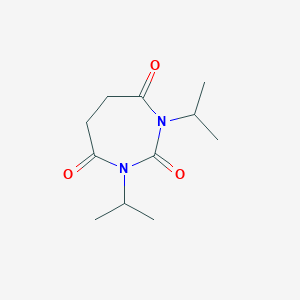
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
